AMPK Activator 14 Reduces Rat Clearance from >55 mL/min/kg to 19 mL/min/kg, Enabling Sustained In Vivo Exposure
AMPK activator 14 (compound 32) was designed to address the prohibitively high rat clearance of the antecedent lead compound. The lead molecule exhibited clearance above liver blood flow (>55 mL/min/kg), precluding meaningful in vivo exposure [1]. In contrast, compound 32 reduced rat clearance to 19 mL/min/kg, representing an improvement of at least 2.9‑fold and falling well below the hepatic blood flow threshold [1]. This pharmacokinetic optimization was achieved through strategic placement of the trans‑3‑fluoropiperidine substituent, which stabilizes the secondary amide bond against hydrolysis [1].
| Evidence Dimension | Rat plasma clearance (CL) |
|---|---|
| Target Compound Data | 19 mL/min/kg |
| Comparator Or Baseline | Lead compound (unsubstituted piperidine analog): >55 mL/min/kg (above liver blood flow) |
| Quantified Difference | ≥2.9‑fold reduction in clearance; absolute reduction of ≥36 mL/min/kg |
| Conditions | In vivo pharmacokinetic study in male Sprague‑Dawley rats following intravenous administration |
Why This Matters
This differentiation is critical for procurement decisions: a compound with clearance >55 mL/min/kg is essentially unsuitable for chronic in vivo efficacy studies, whereas AMPK activator 14's 19 mL/min/kg clearance supports sustained systemic exposure and reproducible pharmacodynamic readouts.
- [1] Shaw SJ, Goff DA, Boralsky LA, et al. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. J Med Chem. 2023;66(24):17086-17104. View Source
